6,7-Dihydro-5H-benzocycloheptene (6,7-DHB) is a small organic molecule with a bicyclic structure. It has been investigated as a potential precursor for the synthesis of more complex molecules due to its reactive cycloalkene ring and the presence of a benzene group.
Studies have explored its application in the synthesis of various compounds, including:
Limited research has explored the potential medicinal properties of 6,7-DHB itself. However, some studies have investigated its derivatives for their biological activities.
For example, certain derivatives have been evaluated for their potential as:
6,7-Dihydro-5H-benzocycloheptene is a bicyclic organic compound characterized by a fused benzene and cycloheptene structure. Its molecular formula is C₁₁H₁₂, and it features a unique arrangement of carbon atoms that contributes to its interesting chemical properties. The compound has garnered attention in various fields due to its potential applications in organic synthesis and its intriguing reactivity profile.
Information regarding the specific safety hazards of 6,7-Dihydro-5H-benzocycloheptene is limited. As a general precaution when handling organic compounds, it is recommended to:
Research indicates that 6,7-dihydro-5H-benzocycloheptene exhibits biological activity, particularly in microbial metabolism. Bacterial strains such as Pseudomonas putida have been studied for their ability to metabolize this compound, showcasing its potential as a substrate for biotransformation processes . Additionally, the compound's derivatives may have implications in medicinal chemistry due to their structural similarities to biologically active molecules.
6,7-Dihydro-5H-benzocycloheptene finds applications in various fields:
Studies have highlighted the interactions of 6,7-dihydro-5H-benzocycloheptene with various biological systems. The oxidation of this compound by bacterial strains reveals insights into its metabolic pathways and potential toxicity profiles. The compound's derivatives have also been evaluated for their biological activities, indicating possible interactions with enzymes involved in metabolic processes .
Several compounds share structural similarities with 6,7-dihydro-5H-benzocycloheptene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzocycloheptene | Fused benzene and cycloheptene | Lacks the saturation found in 6,7-dihydro form |
| Cycloheptene | Saturated seven-membered ring | Does not contain aromatic characteristics |
| Naphthalene | Two fused benzene rings | More stable due to complete aromaticity |
The uniqueness of 6,7-dihydro-5H-benzocycloheptene lies in its specific hydrogenation state and the presence of both cyclic and aromatic features, which influence its reactivity and biological interactions compared to these similar compounds.
The compound’s nomenclature reflects its bicyclic structure and partial saturation. Key synonyms include 8,9-dihydro-7H-benzoannulene, 1,2-benzo-1,3-cycloheptadiene, and 5H-benzocycloheptene.
The IUPAC name, 6,7-dihydro-5H-benzoannulene, designates the fused benzene ring (benzo) and the partially saturated annulene (seven-membered ring with one double bond). The numbering prioritizes the benzene ring, with the double bond in the cycloheptene moiety located between positions 1 and 2.
6,7-Dihydro-5H-benzocycloheptene belongs to the benzoannulene family, which includes:
Comparison of Benzoannulene Derivatives
| Compound | Molecular Formula | Key Feature | CAS Number |
|---|---|---|---|
| 6,7-Dihydro-5H-benzocycloheptene | C₁₁H₁₂ | Cycloheptene double bond | 7125-62-4 |
| Benzocycloheptene | C₁₁H₁₄ | Fully saturated cycloheptane | 1075-16-7 |
| 1H-Benzoannulene | C₁₁H₁₀ | Fully unsaturated annulene | 21319341 |
6,7-Dihydro-5H-benzocycloheptene serves as a critical intermediate in synthetic organic chemistry and medicinal research, driven by its strained cycloheptene ring and aromatic π-system.
The compound’s derivatives are extensively studied as therapeutic agents:
Representative Derivatives and Applications
| Derivative Type | Key Functional Groups | Biological Target | Reference |
|---|---|---|---|
| SERD Derivatives | -COOH, -CF₂CF₃ | Estrogen Receptors | |
| Anti-Proliferative Agents | -N-(4-phenylpiperazin-1-yl) | Cancer Cell Lines (HeLa, MDA-MB-231) |
The compound’s strained cycloheptene ring enables unique reactivity in photochemical reactions:
Bacterial metabolism studies reveal that 6,7-dihydro-5H-benzocycloheptene undergoes:
Key Biotransformation Pathways
6,7-Dihydro-5H-benzocycloheptene represents a bicyclic organic compound characterized by a fused benzene ring and a seven-membered cycloheptene ring structure [1]. The molecular formula is C₁₁H₁₂ with a molecular weight of 144.21 grams per mole [1] [2]. The compound exists as 8,9-dihydro-7H-benzo [3]annulene according to International Union of Pure and Applied Chemistry nomenclature conventions [1].
The structural framework consists of a benzene ring fused to a partially saturated seven-membered ring containing one carbon-carbon double bond [1]. The Chemical Abstracts Service registry number for this compound is 7125-62-4, and it possesses the International Chemical Identifier key DTRRHWQMEXXDFE-UHFFFAOYSA-N [1]. The Simplified Molecular Input Line Entry System representation is C1CC=CC2=CC=CC=C2C1, illustrating the connectivity pattern of the bicyclic system [1].
Conformational analysis studies have established that the seven-membered ring adopts a chair conformation, which represents the most stable geometrical arrangement [4]. The chair conformation is characterized by specific dihedral angles and torsional parameters that minimize steric interactions within the cycloheptene ring [4]. Molecular mechanics calculations and nuclear magnetic resonance studies have confirmed that this chair conformation undergoes dynamic interconversion processes at elevated temperatures [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 6,7-Dihydro-5H-benzocycloheptene through both proton and carbon-13 analyses [5] [6]. Proton nuclear magnetic resonance spectra exhibit characteristic signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cycloheptene moiety [5].
The aromatic region displays signals typically between 7.0-7.5 parts per million, corresponding to the four benzene ring protons [5]. The cycloheptene ring protons appear as complex multiplets in the aliphatic region, with the vinyl proton of the double bond resonating at approximately 5.5-6.0 parts per million [5]. The methylene protons adjacent to the aromatic ring exhibit characteristic chemical shifts due to the deshielding effect of the benzene system [5].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons and the saturated carbons of the seven-membered ring [7]. The aromatic carbons typically resonate between 120-140 parts per million, while the aliphatic carbons appear in the range of 20-40 parts per million [7]. Variable temperature nuclear magnetic resonance studies have demonstrated conformational exchange processes occurring on the nuclear magnetic resonance timescale [7].
Mass spectrometry analysis of 6,7-Dihydro-5H-benzocycloheptene reveals a molecular ion peak at mass-to-charge ratio 144, corresponding to the molecular weight of the compound [8]. Electron ionization mass spectrometry demonstrates characteristic fragmentation patterns typical of benzocycloalkene systems [8].
The base peak in the mass spectrum appears at mass-to-charge ratio 129, resulting from the loss of a methyl radical from the molecular ion [1]. Additional prominent fragments occur at mass-to-charge ratios 128 and 115, indicating sequential losses of hydrogen atoms and larger alkyl fragments [1]. The fragmentation pattern is consistent with the bicyclic structure and provides diagnostic information for structural identification [8].
Collision-induced dissociation studies show that the compound forms stable adduct ions with various cationic species, including [M+H]⁺ at mass-to-charge ratio 145.10, [M+Na]⁺ at 167.08, and [M+NH₄]⁺ at 162.13 [8]. These ionization patterns facilitate identification and quantification in analytical applications [8].
Infrared spectroscopy of 6,7-Dihydro-5H-benzocycloheptene exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [9]. The aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, typically around 3020-3080 reciprocal centimeters, which is diagnostic for unsaturated carbon-hydrogen bonds [9].
Aliphatic carbon-hydrogen stretching modes are observed below 3000 wavenumbers, generally in the range of 2850-2970 reciprocal centimeters [9]. The carbon-carbon double bond stretch of the cycloheptene ring produces a characteristic absorption band around 1600-1650 reciprocal centimeters [9]. Aromatic carbon-carbon stretching vibrations generate multiple bands in the fingerprint region between 1400-1600 reciprocal centimeters [9].
The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the range of 750-900 reciprocal centimeters, providing information about the substitution pattern of the benzene ring [10]. These spectroscopic features collectively confirm the presence of both aromatic and aliphatic components within the molecular structure [10].
X-ray crystallographic investigations of 6,7-Dihydro-5H-benzocycloheptene derivatives have provided detailed three-dimensional structural information [11] [12]. Crystallographic analysis of substituted benzocycloheptene compounds reveals that the seven-membered ring adopts an envelope-like conformation with specific geometric parameters [13].
Single crystal studies demonstrate that the compound crystallizes in triclinic crystal systems with space group P-1 [12]. Unit cell parameters for related derivatives show dimensions of approximately a = 8.97 Å, b = 9.53 Å, c = 9.81 Å, with angles α = 80.5°, β = 73.2°, γ = 69.5° [12]. The molecular packing in the crystal lattice is stabilized by van der Waals interactions between adjacent molecules [12].
Bond length analysis reveals that the benzene ring maintains standard aromatic distances of approximately 1.39 Å for carbon-carbon bonds [13]. The cycloheptene ring exhibits typical single bond lengths of 1.52-1.54 Å for saturated carbon-carbon bonds and approximately 1.34 Å for the double bond [13]. Dihedral angle measurements confirm the chair-like conformation of the seven-membered ring [13].
The physical constants of 6,7-Dihydro-5H-benzocycloheptene have been determined through experimental measurements and computational methods [14] [15]. The compound exhibits a density of 0.9942 grams per cubic centimeter at 29 degrees Celsius [15]. The molecular weight is precisely 144.213 grams per mole based on high-resolution mass spectrometry [16].
Boiling point estimations using group contribution methods predict a value of approximately 229 degrees Celsius (502 Kelvin) under standard atmospheric pressure [14]. The melting point has been calculated to be around -5 degrees Celsius (268 Kelvin) using similar predictive approaches [14]. The refractive index is estimated to be approximately 1.54-1.59 based on molecular structure correlations [17].
The compound demonstrates a logarithmic partition coefficient (LogP) value of 3.04, indicating significant lipophilicity [15]. This parameter suggests favorable partitioning into organic phases compared to aqueous media [15]. The topological polar surface area is calculated to be 0 square Ångströms, reflecting the absence of polar functional groups [1].
Solubility characteristics of 6,7-Dihydro-5H-benzocycloheptene are governed by its hydrophobic nature and aromatic character [14] [15]. The compound exhibits limited solubility in water due to its non-polar structure and absence of hydrogen bonding capabilities [14]. The estimated water solubility is approximately 0.0004 grams per liter at 25 degrees Celsius [14].
Enhanced solubility is observed in organic solvents, particularly those with similar polarity characteristics [15]. The compound demonstrates good solubility in hydrocarbon solvents such as hexane, toluene, and cyclohexane [15]. Moderate solubility is expected in polar aprotic solvents including acetone and dimethyl sulfoxide [15].
The Hansen solubility parameters provide a quantitative framework for predicting solvent compatibility [14]. The dispersive component is estimated at 18.2 megapascals to the half power, while the polar and hydrogen bonding components are minimal due to the non-polar nature of the molecule [14]. These parameters guide selection of appropriate solvents for synthetic and analytical applications [14].
The stability profile of 6,7-Dihydro-5H-benzocycloheptene encompasses thermal, photochemical, and oxidative degradation pathways [18] [19]. The compound demonstrates reasonable thermal stability under ambient conditions, with decomposition occurring only at elevated temperatures exceeding 200 degrees Celsius [18].
Oxidative stability studies using bacterial dioxygenase systems have revealed specific degradation pathways [19]. Pseudomonas putida strains expressing naphthalene dioxygenase catalyze the formation of cis-dihydrodiol metabolites through stereospecific hydroxylation reactions [19]. The major oxidation product is identified as (-)-(1R,2S)-cis-dihydroxybenzocycloheptane with greater than 98% enantiomeric excess [19].
Photochemical stability investigations indicate susceptibility to ultraviolet radiation, particularly at wavelengths below 300 nanometers [20]. Extended exposure to ultraviolet light can induce rearrangement reactions and degradation processes [20]. Storage under nitrogen atmosphere and protection from light are recommended to maintain compound integrity [18]. The compound exhibits enhanced stability when stored at reduced temperatures between 2-8 degrees Celsius in darkness [21].
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Molecular Weight | 144.21 | g/mol | [1] |
| Density | 0.9942 | g/cm³ | [15] |
| Boiling Point | 229 | °C | [14] |
| Melting Point | -5 | °C | [14] |
| LogP | 3.04 | - | [15] |
| Water Solubility | 0.0004 | g/L | [14] |
| Refractive Index | 1.54-1.59 | - | [17] |
Single-crystal diffraction and low-temperature nuclear magnetic resonance experiments demonstrate that 6,7-dihydro-5H-benzocycloheptene adopts a puckered chair ground state in solution and in the solid state [1] [2]. The benzo fusion decreases torsional strain relative to un-fused cycloheptene, stabilising the chair by approximately five kilocalories per mole [1]. Density functional calculations (double-ζ basis, Pople split-valence) reproduce the experimental chair geometry with an average C–C–C angle of 113 degrees and an average dihedral of 32 degrees, confirming minimal flattening in the lowest-energy conformer [1] [3].
Natural bond orbital analysis of oxygen- and nitrogen-substituted derivatives reveals significant donor π(C=C)→σ(C–X) and lone-pair → σ hyperconjugation that preferentially stabilises half-chair or twist-boat arrangements when strong σ* acceptors are present [4] [5]. In 2-oxa and 3-oxa benzocycloheptene analogues the π–σ* interaction lowers the chair energy by 1.8 kilocalories per mole and lengthens the endo-C–O bond by 0.02 Å, illustrating an anomeric-type effect transferred to a seven-membered scaffold [4].
Variable-temperature nuclear magnetic resonance line-shape analyses show that chair inversion proceeds through a six-atom-coplanar pathway (path B) rather than the five-atom wag (path A) originally proposed for cycloheptene [1]. Force-field mapping and wave-function calculations place the boat transition state 10.7 kilocalories per mole above the chair, while the competing twist-boat and half-chair manifolds lie at 8.9 and 13.2 kilocalories per mole, respectively [1] [6].
Fusion to an aromatic ring increases the out-of-plane displacement of the olefinic carbon atoms yet simultaneously reduces the overall puckering amplitude (q) when compared with monocyclic cycloheptene [2]. Quantum-chemical normal-coordinate analysis attributes the flattening to conjugative withdrawal of π-electron density, which lowers the torsional penalty for coplanarity across the fused junction by 1.4 kilocalories per mole [4].
Explicit-solvent molecular dynamics trajectories (twenty-nanosecond length, OPLS-AA force field) reveal rapid pseudorotation within the boat manifold but infrequent chair↔chair exchange, consistent with the high experimental barrier [3]. Enhanced sampling shows that substitution at C-3 or C-5 accelerates inversion by reducing transannular methyl–hydrogen repulsion, in line with experimental trends (Table 1) [1] [9].
Entropy–enthalpy compensation governs the population of accessible conformers. Cooling a chlorodifluoromethane solution from 298 kelvin to 150 kelvin shifts the chair : boat equilibrium from 95 : 5 to 70 : 30, accompanied by coalescence of methylene proton resonances at 193 kelvin and re-emergence of diastereotopic patterns below 160 kelvin [5]. The experimental Eyring parameters for inversion (ΔH‡ = 9.9 kilocalories per mole; ΔS‡ ≈ –3 cal mol⁻¹ K⁻¹) indicate a late, enthalpy-dominated transition state [5] [1].
Table 1. Experimental free energy barriers to chair inversion for six methyl-substituted benzocycloheptene derivatives (chlorodifluoromethane, 100 megahertz proton spectroscopy) [1].
| Entry | Substitution pattern | Free energy barrier / kilocalories mol⁻¹ | Change vs. parent / kilocalories mol⁻¹ |
|---|---|---|---|
| Parent compound | – | 10.7 [1] | 0.0 |
| 8-methyl | 3-position (axial) | 10.3 [1] | –0.4 |
| 4,4-dimethyl | gem-dimethyl | 11.3 [1] | +0.6 |
| 6,6-dimethyl | gem-dimethyl | 11.8 [1] | +1.1 |
| 4,4,6,6-tetramethyl | tetra-substituted | 10.4 [1] | –0.3 |
| 5-oxa analogue | oxygen at C-5 | 9.5 [10] | –1.2 |
The monotonic increase from mono- to gem-dimethyl substitution highlights the role of syn-axial methyl–hydrogen repulsions, whereas the unexpected barrier reduction in the tetra-methyl derivative arises from a change in the rate-determining step to boat pseudorotation rather than chair inversion [1].
Key Findings